molecular formula C10H11N3O2 B13295877 6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid

6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid

Cat. No.: B13295877
M. Wt: 205.21 g/mol
InChI Key: NIXDLNBPVXJSMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a pyrazine core substituted with a carboxylic acid group and a pentynylamino side chain. This structure class is of significant interest in medicinal chemistry, particularly as a derivative of pyrazinamide, a first-line antitubercular agent . The presence of the carboxylic acid and amino functional groups makes it a versatile building block for further synthetic elaboration, such as forming carboxamides, and facilitates extensive intra- and intermolecular hydrogen bonding, which can influence its crystalline structure and physicochemical properties . The primary research value of this compound and its analogs lies in the exploration of new antimicrobial agents. Structural derivatives of 3-aminopyrazine-2-carboxamides have demonstrated promising in vitro antimycobacterial activity against strains like Mycobacterium tuberculosis , as well as antibacterial and antifungal activities . The pentynyl side chain may contribute to modulating the compound's lipophilicity and biological activity, as studies on alkyl derivatives have shown that increasing the length of the carbon chain can enhance antimycobacterial potency . The mechanism of action for such compounds is multifaceted; they are proposed to interfere with multiple bacterial pathways, potentially including the inhibition of fatty acid synthase I (FAS I), disruption of the nicotinamide pathway, or interference with aspartate decarboxylase (PanD) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is a key intermediate for researchers developing novel heterocyclic compounds in drug discovery programs, especially those aimed at addressing multidrug-resistant bacterial infections .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

6-(pent-1-yn-3-ylamino)pyrazine-2-carboxylic acid

InChI

InChI=1S/C10H11N3O2/c1-3-7(4-2)12-9-6-11-5-8(13-9)10(14)15/h1,5-7H,4H2,2H3,(H,12,13)(H,14,15)

InChI Key

NIXDLNBPVXJSMN-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=NC(=CN=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The synthesis begins with pyrazine-2-carboxylic acid or its derivatives, which serve as the core heterocyclic scaffold. These compounds are commercially available or can be synthesized via known methods involving oxidation of corresponding heterocyclic precursors.

Functionalization at the 6-Position

Step 1: Nucleophilic Substitution or Electrophilic Aromatic Substitution

  • The initial step involves introducing a suitable leaving group (e.g., halogen) at the 6-position of the pyrazine ring through electrophilic substitution, often using bromination or chlorination under controlled conditions.
  • For example, bromination is performed by adding bromine slowly to a pyrazine derivative in an inert solvent such as dichloromethane, maintaining the temperature between 20°C and 30°C to control regioselectivity and prevent over-bromination.

Table 1: Bromination Conditions for Pyrazine Derivatives

Reagent Solvent Temperature Reaction Time Yield (%)
Bromine Dichloromethane 20-30°C 10-20 min ~80-90

Step 2: Amination with Pent-1-yn-3-ylamine

  • The halogenated intermediate is then subjected to nucleophilic substitution with pent-1-yn-3-ylamine .
  • This reaction is typically performed in polar aprotic solvents such as dehydrated alcohol (e.g., ethanol or methanol) at room temperature or slightly elevated temperatures (25-50°C).
  • The aminoalkynyl group attaches via nucleophilic displacement of the halogen, forming the 6-[(Pent-1-yn-3-yl)amino] substituent.

Conversion to Carboxylic Acid

Step 3: Oxidation to the Carboxylic Acid

  • The aminoalkynyl-substituted intermediate is oxidized to the corresponding carboxylic acid.
  • Common oxidizing agents include potassium permanganate (KMnO₄) , DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) , or tert-butyl hydroperoxide .
  • The oxidation is performed in dichloromethane or other suitable solvents under reflux conditions for 8-15 hours, ensuring complete conversion.

Step 4: Purification

  • The reaction mixture is cooled, filtered to remove manganese dioxide or other insoluble residues, and then acidified with dilute hydrochloric acid to precipitate the product.
  • The crude product is purified via recrystallization or column chromatography to obtain This compound of high purity.

Reaction Conditions and Material Balances

Step Reagents Solvent Temperature Reaction Time Yield (%) Notes
Bromination Bromine Dichloromethane 20-30°C 10-20 min 80-90 Controlled addition to prevent overbromination
Amination Pent-1-yn-3-ylamine Ethanol 25-50°C 2-4 h 70-85 Excess amine may be used to drive reaction
Oxidation DDQ / KMnO₄ Dichloromethane Reflux (80-100°C) 8-15 h 75-90 Complete oxidation to acid

Notes on Optimization and Scale-Up

  • Temperature control during halogenation is critical to achieve regioselectivity.
  • Stoichiometry of reagents, especially the equivalents of bromine and oxidants, influences yield and purity.
  • Purification techniques such as recrystallization from suitable solvents (e.g., ethanol, acetic acid) or chromatography are essential for obtaining analytically pure compounds.
  • Microwave-assisted synthesis can be employed to accelerate reaction times, especially during amination and oxidation steps.

Summary of Key Data

Parameter Value / Range Reference / Source
Starting material Pyrazine-2-carboxylic acid ,,
Halogenation Bromination at 20-30°C
Amination Reaction with pent-1-yn-3-ylamine ,
Oxidation Using DDQ or KMnO₄ ,
Final yield Typically 70-90% Based on reaction optimization

Chemical Reactions Analysis

Types of Reactions

6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Pyrazine-2-carboxylic acid derivatives.

    Reduction: Pyrazine-2-methanol derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and biological activities of 6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid with structurally related pyrazine-2-carboxylic acid derivatives:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Activities References
This compound Pent-1-yn-3-ylamino (6) C${10}$H${12}$N$3$O$2$ 206.21* Not reported (inference: antiviral/cytostatic) N/A
6-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid But-3-yn-2-ylamino (6) C$9$H$9$N$3$O$2$ 191.19 Not specified (structural analog)
5-Methylpyrazine-2-carboxylic acid Methyl (5) C$6$H$6$N$2$O$2$ 154.12 High structural similarity (0.83)
6-Methylpyrazine-2-carboxylic acid Methyl (6) C$6$H$6$N$2$O$2$ 154.12 High structural similarity (0.83)
Pyrazine-2-carboxylic acid cyclopentylamide (6h) Cyclopentylamide (6) C${14}$H${16}$N$4$O$2$ 272.30 Cytostatic (IC$_{50}$: 0.6–0.9 μM)
6-(Trifluoromethyl)imidazo[1,2-a]pyrazine-2-carboxylic acid Trifluoromethylimidazo (6) C$8$H$4$F$3$N$3$O$_2$ 231.13 Not reported (enhanced lipophilicity)

*Calculated based on structural formula (see Notes).

Key Observations:

Substituent Effects on Activity: Alkynylamino Groups: The pentynyl and butynyl substituents introduce rigidity and moderate lipophilicity (logP ~1.5–2.0 estimated), which may improve bioavailability compared to methyl groups . Cyclopentylamide (6h): Exhibited potent cytostatic activity (IC$_{50}$ 0.6–0.9 μM) in HepG2, HeLa, and A549 cancer lines, surpassing sorafenib . The larger cyclopentyl group may enhance target binding via hydrophobic interactions.

Positional Sensitivity :

  • Methyl groups at the 5- or 6-position () show high structural similarity but differ in electronic effects. The 6-position is critical for interactions in mycobacterial and antifungal targets .

Toxicity Considerations: Compound 6h (cyclopentylamide) demonstrated cytotoxicity in normal fibroblasts, while 6c (4-bromophenyl analog) was selective for cancer cells . This highlights the need for substituent optimization to balance efficacy and safety.

Notes

  • The molecular weight of this compound was calculated as 206.21 g/mol based on its formula (C${10}$H${12}$N$3$O$2$).
  • Biological activity data for the target compound is inferred from structurally related derivatives due to a lack of direct evidence.
  • Further studies are needed to evaluate its pharmacokinetic and safety profiles.

Biological Activity

6-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrazine ring and an alkyne substituent. The molecular formula of this compound is C10H11N3O2C_{10}H_{11}N_{3}O_{2}, with a molecular weight of 205.21 g/mol. This article provides a comprehensive overview of its biological activity, including synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a carboxylic acid group at the 2-position and a pent-1-yn-3-yl amino group at the 6-position of the pyrazine ring. This arrangement allows for diverse reactivity patterns, particularly in biological systems.

PropertyValue
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
CAS Number1696891-64-1

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The presence of both an amino group and a carboxylic acid enhances its potential as a bioactive molecule.

Antimicrobial Activity

In vitro studies have shown that derivatives of pyrazine carboxylic acids exhibit significant antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. For instance, compounds with similar structural features have demonstrated minimum inhibitory concentrations (MICs) ranging from 3.91 to 500 µg/mL against M. tuberculosis .

Case Studies

Several studies have explored the biological activities of compounds related to pyrazine derivatives:

  • Seitz et al. Study :
    • This study evaluated N-substituted quinoxaline derivatives for their antitubercular activity.
    • Key findings indicated that modifications to the pyrazine core could enhance activity against M. tuberculosis .
  • Anticancer Properties :
    • Research has also focused on the cytotoxic effects of similar compounds against cancer cell lines.
    • For example, certain derivatives were tested on human epithelial kidney cancer cells and showed selective cytotoxicity without affecting non-cancerous cells .

The mechanism through which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with specific biological targets, potentially inhibiting key metabolic pathways in pathogens or cancer cells.

Synthesis and Derivatives

The synthesis of this compound can be approached through various organic synthesis methods involving nucleophilic substitutions and coupling reactions. The ability to modify the alkyne substituent may lead to derivatives with enhanced biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.